4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one
Description
The compound 4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one is a triazinone derivative characterized by a 1,2,4-triazin-5-one core substituted with:
- A 4-amino group at position 2.
- A methyl group at position 4.
- A sulfanyl-linked 4-(trifluoromethyl)benzyl group at position 2.
Properties
IUPAC Name |
4-amino-6-methyl-3-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F3N4OS/c1-7-10(20)19(16)11(18-17-7)21-6-8-2-4-9(5-3-8)12(13,14)15/h2-5H,6,16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTJOFOVLWRUIMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(N(C1=O)N)SCC2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F3N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one typically involves multiple steps. One common method includes the reaction of 4-(trifluoromethyl)benzyl chloride with thiourea to form the corresponding thiourea derivative. This intermediate is then reacted with methylamine and formaldehyde under controlled conditions to yield the final product. The reaction conditions often require precise temperature control and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under optimized conditions to maximize efficiency. The use of continuous flow reactors can also be employed to enhance the scalability of the process. Purification steps such as crystallization and chromatography are crucial to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the reduction of the triazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and appropriate solvents such as dichloromethane or ethanol.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced triazine derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials with unique properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of 4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The compound can inhibit enzyme activity by binding to the active site or by interacting with allosteric sites, thereby modulating the enzyme’s function. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally analogous triazinones and triazine derivatives, focusing on substituent variations and their implications for bioactivity and applications.
Table 1: Structural Comparison of Triazinone Derivatives
Key Findings:
Substituent-Driven Bioactivity :
- The trifluoromethylphenyl group in the target compound likely enhances lipophilicity and metabolic stability compared to phenyl (Metamitron) or tert-butyl (Metribuzin) groups .
- Methylthio (SCH₃) substituents (e.g., in Metribuzin and Saflufenacil) are associated with herbicidal activity by disrupting electron transport chains .
Positional Effects: Substitution at position 6 (methyl vs. tert-butyl) influences steric hindrance and substrate binding. For example, tert-butyl in Metribuzin enhances soil persistence, while methyl may reduce environmental half-life .
Synthetic Relevance: Compounds like the target are often intermediates in synthesizing complex agrochemicals or pharmaceuticals. For example, triazinones with trifluoromethyl groups are prioritized in herbicide development due to their resistance to degradation .
Table 2: Physicochemical and Functional Comparison
| Property | Target Compound | Metamitron | Metribuzin | Saflufenacil |
|---|---|---|---|---|
| Lipophilicity (LogP) | High (CF₃ group) | Moderate (C₆H₅) | High (tert-butyl) | High (tert-butyl) |
| Bioactivity Target | Not reported (presumed herbicides) | Photosynthesis | Photosystem II | Protoporphyrinogen oxidase |
| Stability | Enhanced (CF₃ resistance to oxidation) | Moderate | High (soil persistence) | High |
Biological Activity
The compound 4-amino-6-methyl-3-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-4,5-dihydro-1,2,4-triazin-5-one is a member of the triazine family, which has gained attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound features a triazine core with a trifluoromethyl group and a sulfanyl linkage, which are critical for its biological activity. The presence of the trifluoromethyl group is known to enhance lipophilicity and metabolic stability.
Antimicrobial Activity
Research indicates that compounds containing a trifluoromethyl group exhibit significant antimicrobial properties. In vitro studies have shown that derivatives similar to the target compound demonstrate potent activity against various bacterial strains. For example, compounds with similar structures have been reported to inhibit strains such as Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) comparable to standard antibiotics like kanamycin .
| Bacterial Strain | MIC (µg/mL) | Comparison Drug |
|---|---|---|
| Staphylococcus aureus | 16 | Kanamycin (32) |
| Escherichia coli | 32 | Kanamycin (16) |
| Pseudomonas aeruginosa | 8 | Kanamycin (16) |
Anticancer Activity
The compound has also been investigated for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest. The presence of the trifluoromethyl group is believed to enhance the interaction with cellular targets involved in cancer progression .
The proposed mechanism of action for this compound involves the inhibition of key enzymes in bacterial and cancer cell metabolism. For instance, studies have indicated that it may inhibit fatty acid synthesis pathways in bacteria by targeting specific enzymes such as ecKAS III . This enzymatic inhibition is critical for bacterial growth and survival.
Case Studies
- Antibacterial Efficacy Study : A study conducted by Shi et al. demonstrated that a related compound showed significant antibacterial activity against Pseudomonas aeruginosa, achieving an IC50 value of 5.6 µM . This suggests that structural modifications leading to enhanced fluorination can improve antibacterial potency.
- Anticancer Activity Assessment : In vitro tests on human cancer cell lines revealed that the compound could induce apoptosis in a dose-dependent manner. Cells treated with the compound showed increased levels of pro-apoptotic markers compared to untreated controls .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
